molecular formula C18H18O2 B8567486 4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

Cat. No.: B8567486
M. Wt: 266.3 g/mol
InChI Key: ASKNPZYETHGEPD-UHFFFAOYSA-N
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Description

4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C18H18O2 It is a derivative of naphthalene, featuring a benzyloxy group and a carboxaldehyde group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives.

    Functional Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the naphthalene ring.

    Reduction and Oxidation:

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the benzyloxy group under suitable conditions.

Major Products

The major products formed from these reactions include:

    Carboxylic Acids: From oxidation of the aldehyde group.

    Alcohols: From reduction of the aldehyde group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The benzyloxy and carboxaldehyde groups play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-1-naphthaldehyde: Similar structure but lacks the tetrahydronaphthalene ring.

    5,6,7,8-Tetrahydronaphthalene-1-carboxaldehyde: Lacks the benzyloxy group.

    4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxaldehyde: Contains a methoxy group instead of a benzyloxy group.

Uniqueness

4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is unique due to the presence of both the benzyloxy and carboxaldehyde groups on the tetrahydronaphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

InChI

InChI=1S/C18H18O2/c19-12-15-10-11-18(17-9-5-4-8-16(15)17)20-13-14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9,13H2

InChI Key

ASKNPZYETHGEPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)C=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In analogy to the procedure described in examples 91 b], 5-benzyloxy-1,2,3,4-tetrahydro-naphthalene [J . Org. Chem. (2001), 66(5), 1775-1780] was treated with dichloromethyl methyl ether and titanium tetrachloride to give 4-benzyloxy-5,6,7,8-tetrahydro-naphthalene-1-carbaldehyde as yellow solid.
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